Bis(4-methoxyphenyl) carbonate

概要

説明

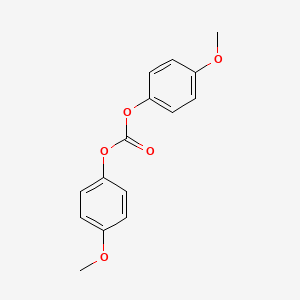

Bis(4-methoxyphenyl) carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of two 4-methoxyphenyl groups attached to a carbonate group

準備方法

Synthetic Routes and Reaction Conditions

Bis(4-methoxyphenyl) carbonate can be synthesized using vanillin as a starting material. One common method involves the reaction of vanillin with dimethyl carbonate under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization to obtain high-purity products .

化学反応の分析

Hydrolysis

Bis(4-methoxyphenyl) carbonate undergoes hydrolysis under acidic or basic conditions, yielding 4-methoxyphenol and carbon dioxide. The reaction proceeds via nucleophilic attack of water on the electrophilic carbonyl carbon, forming a tetrahedral intermediate that collapses to release the products.

Conditions and Rates :

-

Basic Hydrolysis : Accelerated in alkaline media due to hydroxide ion nucleophilicity. A study on bis(4-nitrophenyl) carbonate (BNPC) demonstrated a Brønsted slope (β) of 0.66, indicative of a concerted mechanism in water .

-

Acidic Hydrolysis : Protonation of the carbonyl oxygen enhances electrophilicity, though methoxy groups reduce reactivity compared to nitro-substituted analogs .

Products :

-

Primary products: 4-Methoxyphenol () and CO₂.

-

Hydrolysis rates are slower than those of bis(4-nitrophenyl) carbonate due to reduced electrophilicity from methoxy groups .

Nucleophilic Substitution

The carbonate group is susceptible to nucleophilic attack by amines, alcohols, and phenols, leading to carbamates, carbonates, or aryl ethers.

Reaction with Amines

-

Example : Reaction with aniline forms a carbamate derivative.

-

Mechanism : A two-step process involving tetrahedral intermediate formation, followed by phenoxide expulsion. Studies on thionocarbonates show stepwise mechanisms with β values of 0.30–1.60, depending on nucleophile basicity .

Reaction with Alcohols

-

Transesterification : Methanol or ethanol replaces one 4-methoxyphenoxy group, forming mixed carbonates. Aluminum catalysts enhance efficiency, as shown in pyridazine-carboxylate-mediated syntheses .

Transesterification

This compound participates in carbonate exchange reactions, crucial for polymer recycling. For example, in the presence of diphenyl carbonate (DPC), it undergoes depolymerization to form oligomers with phenyl terminals :

Key Findings :

-

Equilibrium favors oligomer formation (e.g., dimers, trimers) under mild conditions.

Oxidation

Reduction

-

Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the carbonate to bis(4-methoxyphenyl) methanol. LiAlH₄ may cleave the carbonate bond entirely, producing 4-methoxyphenol and methane.

Comparative Reactivity

The electronic effects of substituents significantly influence reaction kinetics and mechanisms:

Key Observations :

-

Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity, accelerating hydrolysis.

-

Methoxy groups reduce reactivity due to resonance donation, favoring intermediate stabilization in stepwise pathways .

Spectroscopic Characterization

科学的研究の応用

Bis(4-methoxyphenyl) carbonate is a chemical compound with diverse applications in scientific research, material science, and organic synthesis. It consists of a central carbonate group flanked by two methoxyphenyl groups.

Scientific Research Applications

This compound serves as a valuable reagent in scientific research, particularly in proteomics, peptide synthesis, and the creation of other organic molecules.

Protein Modification and Analysis: this compound is utilized in proteomics research for protein modification and subsequent analysis. It interacts with primary amines, which are present in the side chains of lysine residues, leading to the creation of stable carbamate linkages. This modification is useful for:

- Isotope labeling

- Affinity purification

- Crosslinking

Peptide Synthesis: In peptide synthesis, this compound acts as a coupling reagent, facilitating the formation of amide bonds between amino acids. It is especially useful in incorporating N-methoxycarbonyl (Alloc) protecting groups onto amine functionalities in peptides. The Alloc group can then be selectively removed under mild acidic conditions, allowing for further modifications.

Synthesis of Other Organic Compounds: this compound is a carbonate source for various reactions in the synthesis of organic molecules. It can be used to produce carbonate esters from alcohols.

Material Science Applications

Research indicates that this compound has potential applications in material science. Studies suggest it can be used in the development of:

- Polymers

- Coatings

- Adhesives

作用機序

The mechanism by which bis(4-methoxyphenyl) carbonate exerts its effects involves the hydrolysis of the carbonate ester backbone. This hydrolysis releases active compounds such as vanillin, which can interact with biological targets. The molecular pathways involved include the modulation of oxidative stress and inhibition of cancer cell proliferation .

類似化合物との比較

Similar Compounds

Bis(4-formyl-2-methoxyphenyl) carbonate: This compound is similar in structure but contains formyl groups instead of methoxy groups.

Bis(4-(hydroxymethyl)-2-methoxyphenyl) carbonate: This compound has hydroxymethyl groups, offering different reactivity and applications.

Uniqueness

Bis(4-methoxyphenyl) carbonate is unique due to its specific functional groups, which provide distinct chemical properties and reactivity.

生物活性

Bis(4-methoxyphenyl) carbonate, also known as FMPC, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an organic compound characterized by its carbonate ester functional group attached to two para-methoxyphenyl groups. Its chemical formula is CHO, and it is synthesized through reactions involving vanillin and dimethyl carbonate under specific conditions.

Target of Action:

FMPC acts primarily on cancer cells, influencing various cellular processes. Its mechanism involves hydrolysis in the tumor microenvironment, leading to the release of active metabolites such as vanillin and chitosan, which enhance anticancer activity.

Molecular Interactions:

The compound interacts with cellular biomolecules, affecting gene expression and metabolic pathways. It has been shown to inhibit specific enzymes and modulate signaling pathways that are crucial for cell proliferation and survival.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that both FMPC and its chitosan-nanoparticle formulations showed dose-dependent cytotoxicity, effectively reducing cell viability in vitro.

Table 1: Cytotoxicity of FMPC on Various Cancer Cell Lines

| Cell Line | IC (μM) | Mechanism of Action |

|---|---|---|

| A2780 (Ovarian) | 1.0 | Induction of apoptosis and cell cycle arrest |

| MCF-7 (Breast) | 0.5 | Inhibition of proliferation |

| HeLa (Cervical) | 0.8 | Disruption of mitochondrial function |

Effects on Cellular Metabolism

FMPC has been observed to alter metabolic pathways within cells. It affects the levels of key metabolites and can influence energy production processes. Studies suggest that it may enhance oxidative stress in cancer cells, leading to increased apoptosis.

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound suggests it has unique bioavailability characteristics due to its hydrolysis in a tumor-specific microenvironment. This property may enhance its therapeutic efficacy while minimizing systemic toxicity.

Case Studies

Several case studies have explored the effects of FMPC in vivo:

- Study on Tumor Growth Inhibition: A study involving mice implanted with tumor cells showed that administration of FMPC significantly reduced tumor size compared to control groups. The mechanism was linked to increased apoptosis rates within the tumor tissue.

- Long-term Toxicity Assessment: Research assessing long-term exposure to FMPC indicated no significant adverse effects at therapeutic doses, although higher doses led to observable toxicity in liver tissues.

特性

IUPAC Name |

bis(4-methoxyphenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O5/c1-17-11-3-7-13(8-4-11)19-15(16)20-14-9-5-12(18-2)6-10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVBTWSPZTNYNHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396504 | |

| Record name | bis(4-methoxyphenyl) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5676-71-1 | |

| Record name | bis(4-methoxyphenyl) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。